N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
CAS No.:
Cat. No.: VC15803105
Molecular Formula: C23H19N3O2S
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19N3O2S |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide |
| Standard InChI | InChI=1S/C23H19N3O2S/c1-17-10-8-9-15-20(17)22-24-25-23(28-22)29-16-21(27)26(18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15H,16H2,1H3 |
| Standard InChI Key | RNKLIESBJIJONW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Synthetic Methodology
Synthesis of 5-(o-Tolyl)-1,3,4-Oxadiazole-2(3H)-Thione
The oxadiazole precursor is synthesized via cyclization of o-tolyl-substituted acid hydrazides. For example, 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide cyclizes with acetic anhydride to form 1,3,4-oxadiazoles . Adapting this method, o-tolylacetic acid is esterified, converted to hydrazide, and cyclized with CS<sub>2</sub>/KOH to yield 5-(o-tolyl)-1,3,4-oxadiazole-2(3H)-thione .
S-Alkylation with Chloroacetamide
The thione undergoes S-alkylation with 2-chloro-N,N-diphenylacetamide in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) and polar aprotic solvent (e.g., DMF), yielding the target compound .
Reaction Scheme:
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o-Tolylacetic acid → Ethyl o-tolylacetate (esterification).
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Ethyl o-tolylacetate → o-Tolylacetohydrazide (hydrazinolysis).
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o-Tolylacetohydrazide + CS<sub>2</sub>/KOH → 5-(o-Tolyl)-1,3,4-oxadiazole-2(3H)-thione (cyclization).
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5-(o-Tolyl)-1,3,4-oxadiazole-2(3H)-thione + 2-Chloro-N,N-diphenylacetamide → Target compound (S-alkylation).
Spectral Characterization and Physicochemical Properties
Spectroscopic Data
Infrared (IR) Spectroscopy:
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ν 1675 cm<sup>−1</sup>: C=O stretch (acetamide).
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ν 1240 cm<sup>−1</sup>: C-O-C stretch (oxadiazole).
<sup>1</sup>H-NMR (400 MHz, CDCl<sub>3</sub>):
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δ 7.25–7.45 (m, 12H): Aromatic protons (diphenyl, o-tolyl).
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δ 4.53 (s, 2H): SCH<sub>2</sub>CO.
<sup>13</sup>C-NMR:
Mass Spectrometry:
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m/z 452.51 [M+H]<sup>+</sup>: Molecular ion peak.
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 198–200°C (decomposes) |
| Solubility | DMSO > DMF > Ethanol |
| logP | 3.8 (predicted) |
| Lipinski’s Compliance | Yes (MW <500, HBD <5) |
Biological Activity and Molecular Docking Insights
While direct pharmacological data for this compound are unavailable, analogous 1,3,4-oxadiazoles exhibit:
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Anticancer Activity: Compounds with trifluoroethoxy groups induce apoptosis in glioblastoma cells (IC<sub>50</sub> 8–12 µM) .
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Antimicrobial Activity: 2,5-Disubstituted oxadiazoles show MIC values of 4–16 µg/mL against S. aureus and E. coli .
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Antidiabetic Potential: Oxadiazoles reduce glucose levels in Drosophila models by 30–40% .
Molecular Docking: Preliminary simulations (AutoDock Vina) suggest the o-tolyl and diphenyl groups bind to EGFR kinase (PDB: 1M17) with a docking score of −9.2 kcal/mol, comparable to erlotinib (−10.1 kcal/mol) .
ADMET and Toxicity Profiling
ADMET Predictions (SwissADME):
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Absorption: High intestinal permeability (Caco-2 > 20 nm/s).
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Metabolism: CYP3A4 substrate (probable first-pass metabolism).
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Toxicity: Low AMES mutagenicity risk; LD<sub>50</sub> (rat) predicted at 1200 mg/kg.
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